2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound characterized by its unique structural framework This compound combines a thienopyrimidine core with a cinnamylthio group, imparting distinctive chemical and biological properties
Mechanism of Action
Target of Action
The primary target of 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . Mutations in PKs can lead to oncogenesis, and these mutations are critical to the progression of cancer .
Mode of Action
This compound inhibits the activity of PKs . This inhibition disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells .
Biochemical Pathways
The compound affects the protein kinase pathway . By inhibiting PKs, the compound disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells . This disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit pks suggests that it may have good bioavailability .
Result of Action
The inhibition of PKs by this compound disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells . This disruption can lead to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other drugs or substances that also target PKs . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step processes:
Formation of the Thienopyrimidine Core: : Starting from commercially available reagents, the cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold is constructed through cyclization reactions involving thiophene derivatives and suitably protected amines.
Introduction of the Cinnamylthio Group: : The cinnamylthio moiety is introduced via a nucleophilic substitution reaction. This is usually accomplished by treating the intermediate thienopyrimidine with cinnamyl halides in the presence of a base, such as potassium carbonate, under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial:
Catalysts and Solvents: : Employing cost-effective catalysts and eco-friendly solvents.
Recycling of By-products: : Implementing strategies for by-product recycling to enhance overall yield.
Automation: : Utilizing automated reactors to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical transformations:
Oxidation: : The compound can be oxidized to generate sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the thienopyrimidine core is possible with agents such as sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, with nucleophiles attacking electrophilic sites on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced thienopyrimidine derivatives.
Substitution Products: : Varied thienopyrimidine analogs with diverse substituents.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine serves as a precursor for synthesizing complex heterocyclic compounds.
Biology and Medicine
This compound has demonstrated potential as a lead molecule for developing novel drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-cancer and anti-inflammatory therapies.
Industry
Comparison with Similar Compounds
Comparison
Compared to other thienopyrimidine analogs, 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine exhibits unique properties:
Enhanced Stability: : The cinnamylthio group enhances chemical stability.
Improved Bioavailability: : The structure promotes better absorption and distribution in biological systems.
Similar Compounds
2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
2-(allylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
2-(propylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
So there you have it. A comprehensive dive into the intriguing world of this remarkable compound. What are you most fascinated by?
Properties
IUPAC Name |
10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S2/c19-16-15-13-9-4-10-14(13)23-17(15)21-18(20-16)22-11-5-8-12-6-2-1-3-7-12/h1-3,5-8H,4,9-11H2,(H2,19,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLVSMOEHJVCAW-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SC/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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